1,3-Diaminopropane chemical properties and structure
1,3-Diaminopropane chemical properties and structure
An In-Depth Technical Guide to 1,3-Diaminopropane: Core Chemical Properties and Structure for Researchers and Drug Development Professionals
Executive Summary
1,3-Diaminopropane, also known as trimethylenediamine, is a versatile and fundamental building block in modern chemistry.[1][2] With the chemical formula H₂N(CH₂)₃NH₂, this simple diamine is a colorless, mobile liquid with a characteristic fishy, amine-like odor.[1][3] Its utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of high-performance polymers and corrosion inhibitors.[2][4] This guide provides a comprehensive overview of the core chemical properties, structure, reactivity, and applications of 1,3-diaminopropane, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
1,3-Diaminopropane is systematically named propane-1,3-diamine.[3] It is an alkane-alpha,omega-diamine, meaning it has a propane backbone with amino groups at the terminal positions (1 and 3).[3][5] This structural arrangement of two primary amine groups separated by a flexible three-carbon chain is key to its chemical reactivity and utility as a bidentate ligand and a monomer in polymerization.[6][7]
Key Identifiers:
-
CAS Number: 109-76-2[1][2][3][4][5][8][9][10][11][12][13][14][15][16][17][18][19]
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Synonyms: 1,3-Propanediamine, Trimethylenediamine, 3-Aminopropylamine[1][3][4][8][13]
Caption: Molecular structure of 1,3-Diaminopropane.
Physicochemical Properties
1,3-Diaminopropane is a colorless to light yellow liquid that is soluble in water and many polar organic solvents.[1][4] It is a hygroscopic and flammable liquid.[5][20] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Odor | Fishy, ammoniacal | [1] |
| Melting Point | -12 °C | [1][4][16][18] |
| Boiling Point | 137-140 °C | [1][4][10][16][17][18] |
| Density | 0.888 g/mL at 25 °C | [1][4][16] |
| Refractive Index | n20/D 1.458 | [1][4][16] |
| Vapor Pressure | <10 hPa at 20 °C | [18] |
| Flash Point | 50 °C | [10][18] |
| Autoignition Temperature | 350 °C | [18] |
| Solubility | Soluble in water | [1][3][21] |
| logP | -1.43 | [1][3] |
Spectroscopic Data
Comprehensive spectroscopic data for 1,3-diaminopropane is available through various public and subscription-based databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a primary resource for this information, including mass spectrometry, gas chromatography, and thermochemical data.[11][12][22][23] This data is crucial for the identification and characterization of 1,3-diaminopropane and its derivatives in experimental settings.
Reactivity and Chemical Behavior
The chemical behavior of 1,3-diaminopropane is dominated by the two primary amine groups. These groups are nucleophilic and can readily participate in a variety of chemical reactions, including:
-
Nucleophilic Substitution and Condensation Reactions: It reacts with a wide range of electrophiles, making it a key intermediate in the synthesis of more complex molecules.[6]
-
Formation of Heterocycles: Its bifunctional nature makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are fundamental structures in many pharmaceutical drugs.[1][2][7]
-
Coordination Chemistry: As a bidentate ligand, 1,3-diaminopropane can form stable coordination complexes with various metal ions.[15]
-
Polymerization: It serves as a monomer in the production of polyamides and polyurethanes, contributing to materials with desirable properties like thermal stability and mechanical strength.[4][7]
Incompatibilities: 1,3-Diaminopropane is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][20] It is also heat-sensitive and can form explosive mixtures with air.[5][17]
Applications in Research and Drug Development
The unique structural and reactive properties of 1,3-diaminopropane make it a valuable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.
-
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2][6] Its use contributes to the efficacy and stability of the final drug products by enabling the construction of molecules that can effectively target specific biological pathways.[6] Specific examples of its application include the synthesis of cholinesterase inhibitors and thrombosis inhibitors.[6][15] It has also been used in the synthesis of antineoplastic agents like piroxantrone and losoxantrone.[1][7]
-
Bioconjugation: In biotechnology, it can act as a linker for attaching biomolecules, which is essential for developing targeted drug delivery systems and diagnostic tools.[4]
-
Polymer Science: It is a key monomer for creating specialty polymers and resins used in high-performance plastics, fibers, and coatings.[2]
-
Corrosion Inhibition: It is used in the formulation of corrosion inhibitors for metals, particularly in industrial settings like oil and gas pipelines.[4]
Synthesis of 1,3-Diaminopropane
Industrially, 1,3-diaminopropane is typically produced through a two-stage continuous process.[14][17] The first stage involves the reaction of acrylonitrile with an excess of ammonia to produce 2-aminopropionitrile and bis(cyanoethyl) amine.[14][17] In the second stage, this mixture of aminonitriles is hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, to yield 1,3-diaminopropane and bis(aminopropyl)amine.[14][17] The yield of 1,3-diaminopropane can be enhanced by using a large excess of ammonia or by the addition of a polar solvent and water.[14][17]
Safety and Handling
1,3-Diaminopropane is a hazardous chemical that requires careful handling to ensure personnel safety.
-
Hazards: It is a flammable liquid and vapor.[10][18] It is harmful if swallowed and fatal in contact with skin.[10] It causes severe skin burns and eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
-
Personal Protective Equipment (PPE): When handling 1,3-diaminopropane, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Butyl rubber, Neoprene), safety goggles or a face shield, and protective clothing.[21][24][25] In situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[21][24]
-
Storage: It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[20][24] It is hygroscopic and should be protected from moisture.[5][20]
-
Spill and First Aid Procedures: In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up using absorbent materials by personnel wearing appropriate PPE.[21][25] In case of contact with skin or eyes, the affected area should be flushed immediately and copiously with water, and medical attention should be sought.[25] If inhaled, the individual should be moved to fresh air.[25]
Experimental Protocol: Example Synthesis of N,N'-Disubstituted-1,3-diaminopropane
This protocol provides a general methodology for the synthesis of a simple N,N'-disubstituted derivative of 1,3-diaminopropane, a common reaction in medicinal chemistry for creating building blocks for more complex molecules.
Caption: A generalized workflow for the synthesis of a disubstituted 1,3-diaminopropane derivative.
Detailed Steps:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-diaminopropane (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.
-
Addition of Reagent: Slowly add the desired electrophile (e.g., an acyl chloride or an alkyl halide, 2.2 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours, or until completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N,N'-disubstituted-1,3-diaminopropane derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
This generalized protocol serves as a template. The specific solvent, reaction time, temperature, and purification method will need to be optimized based on the specific substrate and desired product.
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